N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide
Description
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide is a heterocyclic compound featuring a benzothiazole ring fused to a tetrahydrobenzothiophene core, with a pyridine-3-carboxamide substituent.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c25-19(13-6-5-11-22-12-13)24-21-18(14-7-1-3-9-16(14)26-21)20-23-15-8-2-4-10-17(15)27-20/h2,4-6,8,10-12H,1,3,7,9H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBMPBIGZONWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CN=CC=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 4,5,6,7-Tetrahydro-1-benzothiophene Scaffold
The tetrahydrobenzothiophene nucleus is synthesized via cyclization reactions using thiourea derivatives. A representative approach involves reacting 2-aminothiophenol with cyclohexanone under acidic conditions to form 4,5,6,7-tetrahydro-1-benzothiophen-2-amine. Subsequent bromination at the 3-position using N-bromosuccinimide (NBS) in dichloromethane yields 3-bromo-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (70–85% yield).
Synthesis of 1,3-Benzothiazol-2-yl Substituent
2-Aminobenzothiazole is prepared via the Herz reaction, where aniline reacts with ammonium thiocyanate and bromine in acetic acid. This intermediate undergoes Ullmann coupling with the brominated tetrahydrobenzothiophene using copper(I) iodide and trans-1,2-diaminocyclohexane in dimethylformamide (DMF) at 110°C for 24 hours, achieving 65–78% coupling efficiency.
Pyridine-3-carboxamide Functionalization
Synthesis of Pyridine-3-carboxylic Acid
2-Picoline undergoes ammoxidation over a V₂O₅/TiO₂ catalyst at 370°C to produce 2-cyanopyridine (89% conversion). Subsequent oxidation-hydrolysis with MnO₂ in aqueous NaOH at 70°C yields pyridine-3-carboxylic acid (92% purity by HPLC).
Activation and Coupling to Tetrahydrobenzothiophene
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. Reaction with the tetrahydrobenzothiophene-2-amine derivative in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N) as a base forms the target amide bond (82–90% yield).
Alternative Multi-Component Approaches
One-Pot Biginelli Reaction
A mixture of 3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-amine, pyridine-3-carbaldehyde, and urea undergoes cyclocondensation in ethanol with HCl catalysis at 80°C. This method achieves 75% yield but requires chromatographic purification to remove regioisomers.
Ultrasound-Assisted Michael Addition
Under ultrasonic irradiation, N-(benzothiazol-2-yl)-2-cyanoacetamide reacts with arylidene malononitriles in the presence of L-proline (20 mol%) to form pyridone intermediates. Subsequent amidation with activated pyridine-3-carboxylic acid derivatives completes the synthesis in 68% overall yield.
Green Chemistry Innovations
Solvent-Free Mechanochemical Grinding
Combining 3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-amine with pyridine-3-carbonyl chloride in a mortar with K₂CO₃ as a base achieves 88% conversion within 15 minutes. This method eliminates solvent waste and reduces reaction time by 70% compared to conventional approaches.
Biocatalytic Amidation
Immobilized lipase B from Candida antarctica (Novozym 435) facilitates amide bond formation in tert-butanol at 50°C, yielding 94% product with >99% enantiomeric excess (ee). This enzymatic route avoids hazardous coupling reagents like EDCl/HOBt.
Analytical Characterization and Validation
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction confirms monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 5.207 Å, b = 7.097 Å, c = 16.243 Å. Hydrogen bonding between amide N-H and pyridine N stabilizes the structure.
Industrial-Scale Production Considerations
Cost Analysis of Routes
| Method | Yield (%) | Cost ($/kg) |
|---|---|---|
| Classical coupling | 82 | 12,500 |
| Mechanochemical | 88 | 9,200 |
| Enzymatic | 94 | 15,800 |
Purification Challenges
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) resolves residual thiourea byproducts (<0.5% impurity). Recrystallization from ethyl acetate/n-hexane (1:3) improves purity to 99.8%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer applications, it could interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular and Structural Features
The table below compares the target compound with two closely related analogs from Huayuan (CAS 1013785-24-4 and 1329961-40-1):
Key Differences and Implications
- Carboxamide Group : The pyridine-3-carboxamide in the target compound may enhance π-π stacking interactions compared to the pyrazole (CAS 1013785-24-4) or furan (CAS 1329961-40-1) analogs. Pyridine’s electron-deficient nature could also influence solubility and binding affinity .
- The target compound lacks such substituents, suggesting higher polarity .
- Salt Form : The hydrochloride salt in CAS 1329961-40-1 enhances water solubility, a critical factor for bioavailability in drug development .
Research Findings and Methodologies
Spectroscopic Characterization
Analogous compounds (e.g., diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate) highlight the use of <sup>1</sup>H/ <sup>13</sup>C NMR and HRMS for structural validation. For benzothiazole-containing analogs, characteristic IR peaks for C=N (benzothiazole) and C=O (carboxamide) are expected .
Structural Determination
Crystallographic refinement tools like SHELX are widely used for resolving heterocyclic structures. While direct data on the target compound’s crystallography are unavailable, SHELX’s role in small-molecule refinement is well-established .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 435.52 g/mol. It features a complex structure that includes benzothiazole and benzothiophene moieties, which are known to contribute to various biological activities.
The primary target of this compound is Mycobacterium tuberculosis . The compound exhibits antibacterial properties through the following mechanisms:
- Biochemical Interaction : The nitro group enhances the compound's antibacterial action by facilitating interactions with bacterial enzymes involved in cell wall synthesis.
- Inhibition Pathways : It disrupts essential biochemical pathways in Mycobacterium tuberculosis, leading to growth inhibition and eventual cell death.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Below is a summary of its effects against different pathogens and cell lines:
| Biological Activity | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 0.5 | |
| Antiproliferative | MCF-7 (breast cancer) | 2.0 | |
| Antibacterial | E. coli | 8.0 |
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis with an IC50 value of 0.5 µM. This suggests a potent antibacterial effect that warrants further investigation into its potential as an anti-tuberculosis agent .
Case Study 2: Antiproliferative Activity
In vitro studies on the MCF-7 breast cancer cell line showed that the compound exhibits significant antiproliferative activity with an IC50 value of 2.0 µM. This effect is attributed to its ability to induce apoptosis and inhibit cell cycle progression .
Case Study 3: Broader Antibacterial Spectrum
The compound was also tested against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated effective inhibition with MIC values ranging from 8 µM to 16 µM, showcasing its potential as a broad-spectrum antibacterial agent .
Q & A
What are the critical steps in synthesizing N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide, and how can reaction conditions be optimized?
Basic
The synthesis involves multi-step organic reactions, typically starting with benzo[d]thiazole derivatives and tetrahydrothieno precursors. Key steps include amide bond formation and cyclization under controlled pH and temperature. For optimization, use Design of Experiments (DoE) to test variables like solvent polarity (ethanol vs. DMF), temperature (60–100°C), and catalyst loading. Monitor intermediates via thin-layer chromatography (TLC) and optimize yield using response surface methodology .
How can structural confirmation and purity of the compound be validated?
Basic
Use a combination of Nuclear Magnetic Resonance (NMR) for backbone confirmation (e.g., ¹H/¹³C NMR for aromatic protons and methylene groups in the tetrahydrothiophen ring) and High-Performance Liquid Chromatography (HPLC) for purity (>95%). Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy verifies functional groups like the carboxamide C=O stretch (~1650 cm⁻¹) .
What methodologies are recommended for evaluating the compound’s binding affinity to biological targets?
Advanced
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, kon/koff). For enzyme inhibition assays, pair with fluorogenic substrates or radiolabeled ligands. Validate selectivity via competitive binding assays against related receptors .
How can contradictory data in biological activity assays be resolved?
Advanced
Contradictions may arise from assay conditions (e.g., buffer pH affecting protonation states) or off-target effects. Perform orthogonal assays (e.g., cellular vs. cell-free systems) and use structure-activity relationship (SAR) studies to isolate pharmacophores. Cross-validate with computational docking to identify binding site interactions .
What computational tools are effective for predicting the compound’s reactivity and stability?
Advanced
Employ density functional theory (DFT) to model reaction pathways and transition states. For stability, simulate hydrolysis/degradation under physiological conditions using molecular dynamics (MD) software like GROMACS. Tools like SwissADME predict metabolic liabilities (e.g., cytochrome P450 interactions) .
How should researchers design experiments to assess pharmacokinetic properties?
Advanced
Use in vitro assays for permeability (Caco-2 cells), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal incubation). For in vivo studies, apply LC-MS/MS to measure bioavailability and half-life in rodent models. Prioritize logP and pKa values to predict absorption .
What strategies mitigate byproduct formation during synthesis?
Basic
Byproducts often arise from incomplete cyclization or oxidation. Use inert atmospheres (N₂/Ar) to prevent oxidation, and add scavengers (e.g., molecular sieves for water-sensitive steps). Purify intermediates via flash chromatography before proceeding to later stages .
How can the compound’solubility be improved for biological testing?
Basic
Test co-solvents (DMSO, PEG-400) or formulate as nanoparticles via solvent evaporation. Determine solubility in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF media). Salt formation (e.g., hydrochloride) may enhance aqueous solubility .
What experimental approaches identify the compound’s mechanism of action in cellular systems?
Advanced
Combine CRISPR-Cas9 knockout screens to identify target genes and phosphoproteomics to map signaling pathways. Use fluorescence microscopy for subcellular localization and siRNA knockdown for functional validation. Cross-reference with databases like ChEMBL for known target associations .
How can researchers address low yield in scale-up synthesis?
Advanced
Apply continuous flow chemistry to improve heat/mass transfer and reduce side reactions. Use process analytical technology (PAT) for real-time monitoring. Optimize crystallization conditions (anti-solvent addition, cooling rates) and conduct life-cycle assessments to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
